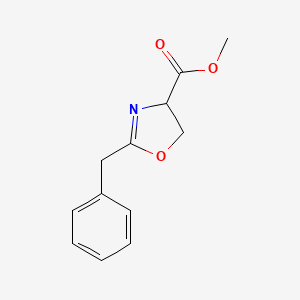

Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Description

Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazoline class. Its structure features a 4,5-dihydro-1,3-oxazole (oxazoline) ring with a benzyl substituent at the 2-position and a methyl ester group at the 4-position. The partial saturation of the oxazole ring (4,5-dihydro) distinguishes it from fully unsaturated oxazoles, conferring unique electronic and steric properties. Such compounds are often employed as intermediates in organic synthesis, chiral ligands in asymmetric catalysis, or building blocks in pharmaceutical development .

Properties

IUPAC Name |

methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-15-12(14)10-8-16-11(13-10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQFTYSTTVTMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the reaction of benzylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring . The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for versatile modifications that can lead to new materials with specific properties.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.

- Anticancer Properties : The compound has been shown to induce apoptosis in cancer cell lines.

Anticancer Activity Case Study

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Induction of p53 and caspase activation |

| U937 (leukemia) | 10.38 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 12.50 | Inhibition of cell proliferation |

The mechanism involves modulation of apoptotic pathways, enhancing pro-apoptotic factors while inhibiting anti-apoptotic proteins.

Medicine

Ongoing research explores the potential of this compound as a pharmaceutical intermediate in drug development. Its ability to interact with specific molecular targets makes it a candidate for new therapeutic agents.

Industry Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with distinct properties. Its versatility allows for incorporation into various formulations for enhanced performance.

Mechanism of Action

The mechanism of action of Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative overview of key analogs is provided in Table 1.

Table 1: Comparison of Structural Analogs

Key Observations:

In contrast, the ethyl group in the analog from increases lipophilicity but lacks aromatic electronic effects . The chloromethyl substituent () is electron-withdrawing, likely altering reactivity in nucleophilic substitutions compared to benzyl’s electron-donating nature. The unsaturated oxazole core in this compound also contrasts with the dihydro-oxazoline ring in others, affecting ring planarity and conjugation .

Physical State :

- The ethyl-substituted derivative is a liquid at room temperature, suggesting lower melting points compared to the solid chloromethyl analog (mp 74–76°C). The benzyl variant’s physical state remains unconfirmed but may trend toward solid due to increased molecular rigidity .

Molecular Weight Trends :

- Substitution with larger groups (e.g., benzyl vs. ethyl) increases molecular weight. For example, replacing ethyl (29 g/mol) with benzyl (C₆H₅CH₂, ~91 g/mol) would theoretically raise the molecular weight to ~219 g/mol (estimated).

Biological Activity

Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS Number: 1195322-57-6) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and comparisons with similar compounds, supported by research findings and data tables.

Chemical Overview

Molecular Formula: C₁₂H₁₃NO₃

Molecular Weight: 219.24 g/mol

IUPAC Name: this compound

The compound features an oxazole ring, which is known for its diverse biological activities. The oxazole moiety can interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have shown that the compound can inhibit the growth of bacteria and fungi. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

This compound has also been evaluated for its anticancer properties . A series of studies have demonstrated its ability to induce apoptosis in various cancer cell lines. Notably:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Induction of p53 and caspase activation |

| U937 (leukemia) | 10.38 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 12.50 | Inhibition of cell proliferation |

The compound's mechanism involves the modulation of key apoptotic pathways, enhancing the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole ring allows for binding to various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.

- Receptor Modulation: It can modulate the activity of receptors related to cell growth and survival.

- Signal Transduction Interference: By interfering with signaling pathways (e.g., MAPK/ERK), it can alter cell fate decisions.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction through flow cytometry analyses .

Comparative Analysis with Similar Compounds

The compound was compared with other oxazole derivatives to evaluate its relative potency:

| Compound | IC₅₀ (µM) | Activity Type |

|---|---|---|

| Methyl 2-benzylideneoxazolidine-4-carboxylate | 20.00 | Anticancer |

| Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-5-carboxylate | 25.00 | Antimicrobial |

This comparison highlights the unique efficacy of this compound against specific cancer types while maintaining antimicrobial properties .

Q & A

Q. What established synthetic routes are available for Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized?

A common approach involves cyclocondensation of benzyl-substituted precursors. For example, reacting a benzylamine derivative with a carbonyl-containing ester under acidic or dehydrating conditions can yield the dihydro-oxazole core. Reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid may facilitate cyclization. Optimization can include varying solvents (e.g., toluene or DMF), temperature (80–120°C), and catalyst loadings. Continuous flow reactors, as noted in analogous ester syntheses, may improve scalability and yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : Use ¹H/¹³C NMR to confirm the benzyl, ester, and oxazole moieties. IR can identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-O-C vibrations. Mass spectrometry (ESI or EI-MS) verifies molecular weight .

- Crystallography : Single-crystal X-ray diffraction with SHELX refinement is standard for resolving 3D structure. WinGX can assist in data processing and visualization .

Q. What are the stability and storage recommendations for this compound?

Store at 2–8°C under inert gas (argon) to prevent hydrolysis or oxidation, as recommended for structurally similar dihydro-oxazole esters. Use amber glass vials to minimize light exposure .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations can map electron density, HOMO-LUMO gaps, and reactive sites. Molecular docking studies (using software like AutoDock) may predict interactions with biological targets. SMILES and InChI identifiers enable database searches for analogous compounds .

Q. What strategies resolve contradictions in crystallographic data for oxazole derivatives?

Cross-validate SHELX-refined structures with alternative software (e.g., OLEX2) or spectroscopic data. For ambiguous electron density, consider high-resolution datasets (≤1.0 Å) and twinning analysis. Comparative studies with related esters (e.g., ethyl analogs) can clarify bond-length anomalies .

Q. How can reaction mechanisms involving this compound be analyzed under varying conditions?

Mechanistic studies may employ isotopic labeling (e.g., ¹⁸O in the ester group) or kinetic profiling. For cyclization steps, in situ FTIR or NMR monitors intermediate formation. Computational transition-state modeling (e.g., Gaussian) can validate proposed pathways, as seen in Vilsmeier-Haack reactions of pyrazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.